2-氰基-N-异丁基乙酰胺

描述

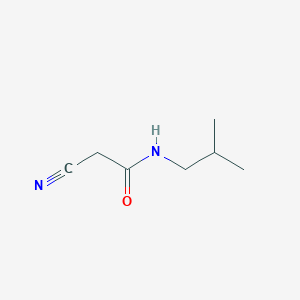

2-cyano-N-isobutylacetamide is an organic compound that belongs to the family of amides. It has a molecular formula of C7H12N2O and a molecular weight of 140.183 g/mol .

Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-isobutylacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . An efficient and convenient palladium-catalyzed carbon-ylative procedure toward 2-cyano-N-acetamide and 2-cyanoacetate compounds has also been developed .Molecular Structure Analysis

The molecular structure of 2-cyano-N-isobutylacetamide is characterized by a cyano group (-CN) attached to the carbonyl group (-C=O) in the molecule.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

2-cyano-N-isobutylacetamide is a white crystalline substance that is soluble in organic solvents like methanol, chloroform, and acetone.科学研究应用

Precursor for Heterocyclic Synthesis

Cyanoacetamide-N-derivatives, such as 2-cyano-N-isobutylacetamide, are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes 2-cyano-N-isobutylacetamide a versatile compound in chemical synthesis .

Synthesis of Biologically Active Compounds

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles has potential in evolving better chemotherapeutic agents .

Proteomics Research

2-cyano-N-isobutylacetamide is used in proteomics research . Proteomics is a branch of biology that studies proteins and their functions. The compound’s properties may make it useful in studying protein structures and interactions .

Synthesis of Pyrrole Derivatives

The cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative . Pyrrole derivatives are important in medicinal chemistry due to their presence in many natural products and drugs .

作用机制

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities. They have potential in evolving better chemotherapeutic agents . Additionally, the development of a novel palladium-catalyzed carbonylative procedure of bromoacetonitrile provides alternative routes to 7 drug precursors .

属性

IUPAC Name |

2-cyano-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGSMOIWEZRTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404573 | |

| Record name | 2-cyano-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51838-01-8 | |

| Record name | 2-cyano-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)